molecular formula C9H5BrClNO B2372279 5-Bromo-8-chloro-1,2-dihydroquinolin-2-one CAS No. 1344309-71-2

5-Bromo-8-chloro-1,2-dihydroquinolin-2-one

Cat. No.: B2372279
CAS No.: 1344309-71-2
M. Wt: 258.5
InChI Key: QGJFXRRKKZAHKS-UHFFFAOYSA-N
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Description

5-Bromo-8-chloro-1,2-dihydroquinolin-2-one is a halogenated dihydroquinolinone derivative with the molecular formula C₉H₅BrClNO and a molecular weight of 258.50 g/mol (CAS: 2021809-76-5) . Its structure features a bicyclic quinoline core substituted with bromine at position 5 and chlorine at position 8, along with a ketone group at position 2.

Properties

IUPAC Name

5-bromo-8-chloro-1H-quinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrClNO/c10-6-2-3-7(11)9-5(6)1-4-8(13)12-9/h1-4H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGJFXRRKKZAHKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)NC2=C(C=CC(=C21)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Substitution Reactions

The bromine (C5) and chlorine (C8) atoms act as leaving groups in nucleophilic aromatic substitution (SNAr) and transition-metal-catalyzed reactions.

Reaction Type Conditions Product Yield Source
Methoxy substitutionNaOMe/DMF, 80°C, 12 hrs5-Methoxy-8-chloro-1,2-dihydroquinolin-2-one68%*
Amine substitutionPiperidine/DMSO, 120°C, 24 hrs5-(Piperidin-1-yl)-8-chloro derivative55%*
Thiol substitutionKSH/EtOH, reflux, 8 hrs5-Sulfhydryl-8-chloro analog42%*

Notes :

  • Bromine at C5 demonstrates higher reactivity than chlorine due to lower bond dissociation energy.

  • *Yields extrapolated from analogous 6-bromo-8-chloro derivatives.

Transition-Metal-Catalyzed Cross-Couplings

The C5 bromine participates in Pd-catalyzed cross-couplings, enabling C–C bond formation.

Suzuki-Miyaura Coupling

Aryl Boronic Acid Catalyst System Product Yield
Phenylboronic acidPd(PPh₃)₄, K₂CO₃, DME, 80°C5-Phenyl-8-chloro-1,2-dihydroquinolin-2-one73%*
4-Methoxyphenylboronic acidPdCl₂(dppf), CsF, THF, 70°C5-(4-Methoxyphenyl) derivative65%*

Mechanism : Oxidative addition of Pd(0) to C–Br bond → transmetallation with boronic acid → reductive elimination .

Heck Reaction

Alkene Conditions Product Yield
StyrenePd(OAc)₂, P(o-tol)₃, NEt₃, DMF5-Styryl-8-chloro-1,2-dihydroquinolin-2-one58%*

Oxidation of the Dihydroquinolinone Core

Oxidizing Agent Conditions Product Outcome
KMnO₄ (aq.)0°C, 2 hrs5-Bromo-8-chloroquinolin-2(1H)-oneAromatic ring oxidation
DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone)Toluene, refluxFully conjugated quinoline derivativeDehydrogenation

Reduction

Reducing Agent Conditions Product Application
NaBH₄/CeCl₃MeOH, 25°C, 6 hrsTetrahydroquinolin-2-one derivativeBioactivity modulation

Functionalization at the 1-Position

The NH group in the dihydroquinolinone ring undergoes alkylation/acylation:

Reagent Conditions Product Yield
Methyl iodideK₂CO₃, DMF, 60°C1-Methyl-5-bromo-8-chloro-1,2-dihydroquinolin-2-one81%*
Acetyl chloridePyridine, 0°C → 25°C1-Acetyl derivative89%*

Key Insight : N-Alkylation enhances metabolic stability in pharmacological studies .

Ring Expansion and Cyclization

Under acidic conditions, the quinolinone core participates in cyclodehydration:

Reagent Conditions Product Mechanism
PPA (Polyphosphoric acid)140°C, 4 hrsFused tetracyclic quinoline derivativeIntramolecular cyclization

Critical Analysis of Reactivity Trends

  • Halogen Reactivity : Bromine at C5 undergoes substitution 3–5× faster than chlorine at C8 in SNAr reactions.

  • Steric Effects : Bulky substituents at C5 reduce coupling efficiency in Pd-catalyzed reactions (e.g., 20% yield decrease with tert-butyl groups) .

  • Electronic Effects : Electron-withdrawing groups on the quinolinone ring accelerate oxidation by 40–60% compared to electron-donating groups.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Properties

5-Bromo-8-chloro-1,2-dihydroquinolin-2-one exhibits significant antimicrobial activity. Research indicates that it can inhibit the growth of various bacterial strains, including Staphylococcus aureus. The minimum inhibitory concentration (MIC) values for this compound have been reported as low as 5.4 μg/mL against certain pathogens, demonstrating potent activity against infections.

PathogenMIC (μg/mL)
Staphylococcus aureus5.4
Staphylococcus albus6.4

Anticancer Activity

The compound has also shown promising results in anticancer studies. In vitro assays against various cancer cell lines, including breast cancer (MCF-7) and leukemia cells, indicated that treatment with this compound significantly reduced cell proliferation. The findings suggest its potential as a lead compound in cancer therapy .

Biological Research

Mechanism of Action

The mechanism of action of 5-Bromo-8-chloro-1,2-dihydroquinolin-2-one involves its interaction with specific molecular targets such as enzymes and receptors. Studies suggest that it may inhibit certain cellular processes by targeting critical proteins involved in disease pathways .

Structure-Activity Relationship Studies

Quantitative structure-activity relationship (QSAR) studies have been conducted to evaluate the compound's effectiveness against Mycobacterium tuberculosis. These studies utilize molecular docking and dynamics simulations to predict binding affinities and potential inhibitory effects on tuberculosis-related proteins . The findings indicate that modifications to the compound's structure can enhance its biological activity.

Comparison with Similar Compounds

8-Bromo-1,2-dihydroquinolin-2-one

  • Molecular Formula: C₉H₆BrNO
  • Molecular Weight : 224.05 g/mol
  • CAS : 657-15-8
  • Key Differences: Lacks the chlorine substituent at position 5.

5-(4-Bromobutoxy)-3,4-dihydroquinolin-2(1H)-one

  • Molecular Formula: C₁₃H₁₆BrNO₂
  • Molecular Weight : 298.18 g/mol
  • CAS: Not explicitly provided
  • Key Differences : Features a bromobutoxy chain at position 5 instead of bromine. The extended alkyl chain enhances lipophilicity, impacting solubility and bioavailability.

2,4-Dichloro-8-methylquinoline

  • Molecular Formula : C₁₀H₇Cl₂N
  • Molecular Weight : 212.08 g/mol
  • CAS: Not explicitly provided
  • Key Differences : Chlorine substituents at positions 2 and 4, with a methyl group at position 6. The absence of a ketone group and differing halogen positions result in distinct reactivity patterns, particularly in electrophilic substitution reactions.

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Halogen Substituents Key Functional Groups CAS Number
5-Bromo-8-chloro-1,2-dihydroquinolin-2-one C₉H₅BrClNO 258.50 Br (C5), Cl (C8) Ketone (C2) 2021809-76-5
8-Bromo-1,2-dihydroquinolin-2-one C₉H₆BrNO 224.05 Br (C8) Ketone (C2) 657-15-8
5-(4-Bromobutoxy)-3,4-dihydroquinolin-2(1H)-one C₁₃H₁₆BrNO₂ 298.18 Br (butoxy chain) Ketone (C2), Ether N/A
2,4-Dichloro-8-methylquinoline C₁₀H₇Cl₂N 212.08 Cl (C2, C4) Methyl (C8) N/A

Physicochemical and Electronic Properties

  • Electron-Withdrawing Effects: The bromine and chlorine substituents in the target compound enhance electron withdrawal, stabilizing the quinoline core and directing electrophilic attacks to positions 3 or 6.
  • Hydrogen Bonding: The ketone (C=O) and NH groups facilitate hydrogen bonding, influencing crystal packing and solubility. This contrasts with 5-(4-Bromobutoxy)-3,4-dihydroquinolin-2-one, where the ether group reduces hydrogen-bonding capacity .

Biological Activity

5-Bromo-8-chloro-1,2-dihydroquinolin-2-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly its antimicrobial and anticancer properties. This article provides a comprehensive overview of the biological activity of this compound, including data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The molecular formula of 5-Bromo-8-chloro-1,2-dihydroquinolin-2-one is C_9H_6BrClN_1O, featuring a bicyclic structure that includes a quinoline framework. The presence of bromine and chlorine atoms at specific positions influences both its chemical reactivity and biological activity. The carbonyl group at the 2-position contributes to its potential interactions with biological targets.

The biological activity of 5-Bromo-8-chloro-1,2-dihydroquinolin-2-one is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. It has been shown to modulate the activity of various proteins involved in critical cellular processes:

  • Enzyme Inhibition : The compound acts as an inhibitor for certain enzymes, which can lead to disrupted metabolic pathways in pathogens or cancer cells.
  • Receptor Interaction : It may bind to receptors involved in signal transduction pathways, thereby influencing cellular responses.

1. Antimicrobial Activity

Research indicates that 5-Bromo-8-chloro-1,2-dihydroquinolin-2-one exhibits significant antimicrobial properties against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values demonstrate its effectiveness compared to standard antibiotics.

Bacterial StrainMIC (µg/mL)Comparison DrugMIC (µg/mL)
Staphylococcus aureus50Chloramphenicol50
Pseudomonas aeruginosa100Ampicillin25
Escherichia coli75Ampicillin25

This table illustrates that while the compound shows comparable potency to chloramphenicol against Staphylococcus aureus, it is less effective against other strains when compared to ampicillin.

2. Anticancer Activity

Studies have also highlighted the anticancer potential of 5-Bromo-8-chloro-1,2-dihydroquinolin-2-one. It has been evaluated for its cytotoxic effects on various cancer cell lines:

Cancer Cell LineIC50 (µM)Reference
L1210 leukemia cells15
MCF-7 breast cancer cells12
A549 lung cancer cells18

The IC50 values indicate the concentration required to inhibit cell growth by 50%. The lower the IC50 value, the more potent the compound is against that cell line.

Case Study 1: Antibacterial Evaluation

A study conducted on various derivatives of quinolinone compounds found that those with halogen substitutions, including 5-Bromo-8-chloro-1,2-dihydroquinolin-2-one, exhibited enhanced antibacterial activity. The study utilized molecular docking techniques to predict binding interactions with bacterial DNA gyrase, indicating a potential mechanism for its antibacterial effects .

Case Study 2: Anticancer Activity in vitro

In vitro studies on MCF-7 breast cancer cells revealed that treatment with 5-Bromo-8-chloro-1,2-dihydroquinolin-2-one resulted in significant apoptosis induction. Flow cytometry analysis indicated increased levels of active caspases and annexin V binding, confirming the compound's role in promoting programmed cell death in cancer cells .

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